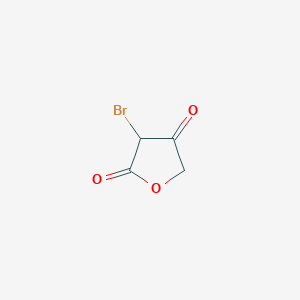

3-bromofuran-2,4(3H,5H)-dione

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H3BrO3 |

|---|---|

Molekulargewicht |

178.97 g/mol |

IUPAC-Name |

3-bromooxolane-2,4-dione |

InChI |

InChI=1S/C4H3BrO3/c5-3-2(6)1-8-4(3)7/h3H,1H2 |

InChI-Schlüssel |

NQUQLVPYLYIBBR-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)C(C(=O)O1)Br |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformative Processes of 3 Bromofuran 2,4 3h,5h Dione

Nucleophilic Substitution Reactions at the Brominated Carbon

The bromine atom attached to the furanone ring in 3-bromofuran-2,4(3H,5H)-dione and its derivatives serves as a leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups at this position, making it a valuable intermediate in organic synthesis. The electrophilic nature of the carbon bearing the bromine is enhanced by the adjacent electron-withdrawing carbonyl groups of the furan-2,4-dione ring system.

Reactivity with Oxygen-Centered Nucleophiles, including Ether and Ester Formation

The reaction of this compound derivatives with oxygen-centered nucleophiles, such as alcohols and phenols, leads to the formation of ether and ester linkages. For instance, the reaction with phenols in the presence of a base like potassium carbonate can yield aryloxy derivatives. This type of reaction is a fundamental transformation for creating more complex molecules. The Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups, can also be employed for this purpose, typically involving triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

Table 1: Examples of Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Phenols | K2CO3 | Aryloxythieno[2,3-d:5,4-d']dipyrimidine-4,5(3H,6H)-diones acs.org |

| Alcohols | PPh3, DIAD (Mitsunobu Reaction) | Alkoxy derivatives nih.gov |

| Carboxylic Acids | PPh3, DEAD (Mitsunobu Reaction) | Ester derivatives nih.gov |

Reactivity with Sulfur-Centered Nucleophiles, leading to Thioether Derivatives

Sulfur-centered nucleophiles, such as thiols, readily displace the bromide in 3-bromofuran (B129083) derivatives to form thioethers. This reaction is often facilitated by a base to deprotonate the thiol, generating a more potent thiolate nucleophile. For example, 3-bromofuran-2-carboxaldehyde reacts with 4-mercaptophenol (B154117) in the presence of sodium hydride to yield the corresponding thioether. google.com This method is applicable to a range of aromatic and aliphatic thiols.

Table 2: Synthesis of Thioether Derivatives

| Reactant | Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Bromofuran-2-carboxaldehyde | 4-Mercaptophenol | NaH, THF | 3-(4-Hydroxyphenyl)thio-furan-2-carboxaldehyde | google.com |

| 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol | Bromoalkanes | NaOH, Methanol | 5-(5-Bromofuran-2-yl)-4-methyl-3-(alkylthio)-1,2,4-triazoles | researchgate.net |

Reactivity with Nitrogen-Centered Nucleophiles, including Amine Adducts and Imine Formation

Nitrogen-containing nucleophiles, including primary and secondary amines, react with 3-bromofuran derivatives to form a variety of products. beilstein-journals.org The reaction can lead to the direct substitution of the bromine atom to form amino derivatives. For instance, primary and secondary amines can displace the bromine atom in 3-(5-Bromo-2-furanyl)-pyridine under mild heating to form amino-substituted furans. In some cases, the reaction can proceed further. For example, the reaction of a bromoketone derivative with 2-aminoethanols can proceed via an initial nucleophilic substitution of the bromide by the primary amine, followed by a nucleophilic attack at a carbonyl center and subsequent dehydration to form a pyrrolo[3,4-d]pyrimidine-2,4-dione. sci-hub.se

Cascade Reactions Involving Double Michael Addition and Subsequent Cyclization

This compound and its analogs can participate in cascade reactions, which are sequential transformations that occur in a single pot. One such sequence is a double Michael addition followed by cyclization. organic-chemistry.org In this type of reaction, a nucleophile adds twice to an α,β-unsaturated system, leading to the formation of a cyclic product. For instance, a transannular cascade cyclization has been utilized in the synthesis of complex natural products, where a Michael acceptor is formed and then undergoes an intramolecular cyclization. nih.gov

Cycloaddition Reactions of the Furanone Ring System

The furanone ring, particularly the double bond within the α,β-unsaturated lactone system, can act as a dipolarophile in cycloaddition reactions. bohrium.comacgpubs.org This reactivity allows for the construction of more complex polycyclic and heterocyclic systems.

Nitrone Cycloadditions to Furanone Structures

Nitrone cycloadditions, a type of 1,3-dipolar cycloaddition, are a powerful tool for the synthesis of five-membered heterocyclic rings containing both nitrogen and oxygen (isoxazolidines). mdpi.comacademie-sciences.fr Furanone derivatives can serve as the alkene component in these reactions. bohrium.com The reaction of nitrones with 2(5H)-furanones can lead to the formation of furoisoxazolidines. acs.org These reactions can exhibit high regio- and stereoselectivity. academie-sciences.fr Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the mechanism and selectivity of these cycloaddition reactions. bohrium.com For example, the [3 + 2] cycloaddition of aryl nitrile oxides with 5-acetoxy-2(5H)-furanone has been shown to be an asynchronous one-step reaction that chemo-selectively adds across the alkene functionality. bohrium.com

Dienophile Behavior in Diels-Alder Reactions

The furan (B31954) ring system is known for its participation in cycloaddition reactions, and while this compound possesses a furanone structure, its potential as a dienophile in Diels-Alder reactions is a subject of scientific inquiry. smolecule.com Theoretical studies on related bromofurans, such as 3-bromofuran, have been conducted to understand their reactivity. For instance, a theoretical study on the ionic Diels-Alder (I-DA) reaction of 3-bromofuran with the cyclobuteniminium cation indicated a complete regio- and stereoselective process. rsc.org This reaction proceeds through an asynchronous exo transition state, leading to a single cycloadduct product. rsc.org The aromatic character of the furan ring, which is lost during the cycloaddition, contributes to a relatively high activation energy. rsc.org The regioselectivity is explained by the calculated electrophilic and nucleophilic Parr functions at the reactive sites, while the preference for the exo approach is attributed to steric hindrance from the bromine substituent in the endo transition state. rsc.org

In another example, the Diels-Alder reaction of 2-bromofuran (B1272941) with (E)-nitroacryl ethylester yields a racemic bicyclic intermediate. researchgate.net This reaction is a key step in the synthesis of C3-deuterated DHHA (2,3-dihydro-3-hydroxyanthranilate). researchgate.net Furthermore, studies on boron-substituted furans have shown that 3-boryl-substituted furans react efficiently with maleic anhydride (B1165640) to exclusively provide the exo cycloadduct. researchgate.net This highlights the influence of substituents on the furan ring on the stereochemical outcome of the Diels-Alder reaction.

While direct experimental data on this compound as a dienophile is limited in the provided search results, the reactivity of analogous brominated and substituted furans in Diels-Alder reactions suggests its potential to participate in such cycloadditions. The presence of the bromine atom and carbonyl groups would likely influence its electrophilicity and the stereochemical course of the reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent on the this compound scaffold makes it a suitable substrate for such transformations, enabling the introduction of a wide range of functional groups.

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. researchgate.netuwindsor.ca This reaction is known for its high functional group tolerance and is a valuable tool for the derivatization of heterocyclic compounds. researchgate.net

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various brominated furan derivatives. For example, 3-bromofurfural can be coupled with boronic acids and trifluoroborate salts in a palladium(0)-catalyzed reaction. researchgate.net Similarly, 2-bromofuran has been used in Suzuki cross-coupling reactions with arylboronic acids to prepare 2-aryl furans. uoguelph.ca The site-selective Suzuki-Miyaura cross-coupling of 2,3,4,5-tetrabromofuran has also been investigated, allowing for the controlled introduction of aryl groups at specific positions on the furan ring. rsc.org

The general conditions for Suzuki-Miyaura reactions often involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent system. rsc.org The reaction has been successfully applied to synthesize a variety of arylated furans. rsc.org While direct examples of Suzuki-Miyaura coupling with this compound are not explicitly detailed in the provided search results, the reactivity of other bromofurans strongly suggests its potential as a substrate in these reactions.

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions with brominated furan derivatives:

| Brominated Furan Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 3-Bromofurfural | Arylboronic acids | Pd(0) catalyst | 3-Aryl-furfurals | researchgate.net |

| 2-Bromofuran | Arylboronic acids | Pd catalyst | 2-Aryl furans | uoguelph.ca |

| 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,3,4,5-Tetraphenylfuran | rsc.org |

| 2,3,4,5-Tetrabromofuran | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3,4-Dibromo-2,5-bis(4-fluorophenyl)furan | rsc.org |

The regioselectivity and stereoselectivity of metal-mediated transformations are critical aspects that determine the synthetic utility of these reactions. In the context of substituted furans, the position of the substituent and the nature of the catalyst and reactants can significantly influence the outcome of the reaction.

In the case of 3-bromofuran, regioselective functionalization can be achieved. For instance, directed metalation of 3-bromofuran can be controlled to occur at either the C2 or C5 position. researchgate.net The C2 position can be selectively functionalized, and by blocking this position, the C5 position can then be targeted. researchgate.net These functionalized 3-bromofurans can be further elaborated using Suzuki-Miyaura cross-coupling. researchgate.net

Studies on the ionic Diels-Alder reaction of 3-bromofuran have also highlighted the importance of stereoselectivity. rsc.org Theoretical calculations have shown that the reaction proceeds with complete stereoselectivity, favoring the exo product due to steric repulsion in the endo transition state. rsc.org

In palladium-catalyzed cross-coupling reactions, the choice of ligand can influence the regioselectivity. For example, in the reaction of fluoroalkylated alkynes with o-iodoaniline, the use of PPh₃ as a ligand on the palladium catalyst leads to the formation of 2-fluoroalkylated indoles, while using P(o-Tol)₃ results in the preferential formation of 3-fluoroalkylated indoles. acs.org

The following table provides examples illustrating the control of regioselectivity and stereoselectivity in reactions involving substituted furans:

| Substrate | Reaction | Catalyst/Conditions | Outcome | Reference |

| 3-Bromofuran | Directed Metalation | Specific reagents and conditions | Selective functionalization at C2 or C5 | researchgate.net |

| 3-Bromofuran | Ionic Diels-Alder Reaction | Theoretical study | Complete exo stereoselectivity | rsc.org |

| Fluoroalkylated alkynes and o-iodoaniline | Palladium-catalyzed coupling | PPh₃ or P(o-Tol)₃ ligand | Control of regioselectivity (2- vs. 3-substituted indole) | acs.org |

These examples underscore the ability to control the outcome of metal-mediated transformations of furan derivatives through careful selection of reagents, catalysts, and reaction conditions. This control is essential for the targeted synthesis of complex molecules.

Advanced Computational and Mechanistic Studies of 3 Bromofuran 2,4 3h,5h Dione

Quantum Chemical Investigations, including Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely applied in chemistry and materials science to predict and analyze molecular properties. In the context of 3-bromofuran-2,4(3H,5H)-dione, DFT allows for a detailed examination of its electronic characteristics, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energies of these orbitals and the gap between them are critical indicators of a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap generally signifies higher reactivity. researchgate.net

While FMO analysis is a powerful predictive tool, it is sometimes insufficient on its own to explain all experimental observations. For instance, in studies of the intramolecular Diels-Alder reactions of halogenated furans, computational data suggested that FMO effects alone could not account for the observed reactivity trends. core.ac.uk This indicates that other factors, such as positive charge stabilization in the transition state, steric hindrance, and dipolar interactions, also play a crucial role in controlling the reaction outcomes. core.ac.uk

Conceptual Density Functional Theory (CDFT), also known as chemical reactivity theory, provides a framework for quantifying chemical reactivity through various descriptors derived from the change in energy with respect to the number of electrons. mdpi.comchemrxiv.org These descriptors offer a quantitative measure of a molecule's propensity to react in a certain way.

| Descriptor | Symbol | Formula (based on Koopmans' Theorem) | Significance |

|---|---|---|---|

| Ionization Potential | IP | -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ | (IP + EA) / 2 | The power of an atom/molecule to attract electrons. |

| Chemical Potential | μ | -(IP + EA) / 2 = -χ | The escaping tendency of electrons from an equilibrium system. |

| Global Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution or charge transfer. |

| Global Softness | S | 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |

| Electrophilicity Index | ω | μ2 / (2η) = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table is based on formulas presented in the literature. researchgate.net

In addition to global descriptors, local reactivity descriptors, such as the Fukui function, are used to identify the most reactive sites within a molecule. chemrxiv.org The Fukui function indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby pinpointing regions susceptible to nucleophilic or electrophilic attack. chemrxiv.org For a molecule like this compound, these local descriptors are crucial for predicting which of the carbon or oxygen atoms would be the primary site of reaction.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, an energy landscape for a given reaction can be constructed. This provides critical information about the feasibility of a proposed mechanism and the kinetics of the reaction.

While specific mechanistic studies on this compound are scarce, research on the formation of structurally similar compounds provides valuable models. For example, a novel pathway has been proposed for the formation of furan-like disinfection byproducts, including a compound with the furan-2,4-dione skeleton (3-chloro-5-(dichloromethyl)furan-2,4-dione). rsc.org The proposed mechanism involves the oxidative opening of a phenolic ring, followed by an intramolecular nucleophilic addition that results in the formation of the five-membered dione (B5365651) ring. rsc.org This type of mechanistic modeling can help to explain the environmental formation of such heterocyclic compounds.

Further illustrating the power of this approach, studies on the atmospheric oxidation of furan (B31954) and its derivatives utilize high-level calculations (e.g., RRKM-Master Equation) to predict the fate of reactive intermediates and the yields of various products. acs.org Such detailed computational investigations are essential for understanding the complex reaction networks these molecules can undergo.

Elucidation of Structure-Reactivity Relationships through Theoretical Approaches

A primary goal of computational chemistry is to elucidate clear structure-reactivity relationships. By combining the insights from electronic structure analysis and mechanistic modeling, a comprehensive understanding of why a molecule behaves the way it does can be achieved. mdpi.com

For this compound, the theoretical approaches discussed provide a framework for understanding its chemical character. The presence of the electronegative bromine atom and the two carbonyl groups dictates its electronic properties, making it a potent electrophile. This would be quantitatively reflected in a high calculated electrophilicity index (ω). Furthermore, local reactivity descriptors would identify the specific atoms that are most susceptible to nucleophilic attack.

Studies on related furans have shown that halogenation can significantly facilitate certain reactions, such as the intramolecular Diels-Alder (IMDAF) reaction. core.ac.uk Theoretical analysis can dissect the contributing factors, which may include electronic effects, steric influences, or the stabilization of transition states. core.ac.uk By applying these theoretical tools, a detailed and predictive model of the reactivity of this compound can be constructed, guiding future synthetic and mechanistic explorations.

Strategic Applications of 3 Bromofuran 2,4 3h,5h Dione in Complex Molecule Synthesis and Materials Science

Building Blocks for Novel Heterocyclic Compounds

The dense functionality of 3-bromofuran-2,4(3H,5H)-dione makes it a high-potential precursor for the synthesis of more complex heterocyclic systems. The parent compound, tetronic acid (furan-2,4-dione), is recognized as a valuable starting material for various heterocyclic structures used in medicinal chemistry. lookchem.com The introduction of a bromine atom at the C3 position significantly modulates the reactivity of the scaffold, providing a handle for a variety of subsequent chemical transformations.

Research into closely related 3-halotetrahydrofuran derivatives demonstrates their utility as intermediates in the synthesis of substituted furans. google.com For instance, 2-alkoxy-3-acyl-3-halotetrahydrofurans can be converted into alkyl 3-furoates through a base-induced elimination reaction. google.com This suggests that this compound could undergo a similar dehydrobromination reaction to yield aromatic furan (B31954) or furanone derivatives, which are common structural motifs in pharmacologically active compounds.

The reactivity of the bromine atom allows for its displacement or its participation in cross-coupling reactions, paving the way for the introduction of diverse substituents and the construction of elaborate molecular architectures. The carbonyl groups can also serve as reaction sites for condensation or addition reactions. While specific, published examples detailing the extensive use of this compound for a broad library of heterocycles are not widely documented, its structural elements point toward significant potential in this area.

| Reactant Class | Potential Reaction with this compound | Potential Product Class | Rationale/Basis |

|---|---|---|---|

| Strong, non-nucleophilic base | Dehydrobromination | Substituted Furan-2,4-diones (aromatic) | Based on elimination reactions of related 3-halotetrahydrofurans. google.com |

| Nucleophiles (e.g., amines, thiols) | Nucleophilic substitution at C3 | 3-Amino- or 3-Thio-furan-2,4-diones | Standard reactivity of alpha-halo ketones. |

| Organometallic reagents (e.g., boronic acids) | Suzuki or Stille cross-coupling | 3-Aryl- or 3-Alkyl-furan-2,4-diones | Common transformations for organobromine compounds. |

Role as Chiral Auxiliaries and Substrates for Asymmetric Induction

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. d-nb.info While numerous chiral auxiliaries derived from various scaffolds like oxazolidinones and camphor (B46023) are well-established, the use of this compound for this purpose is not documented in the reviewed scientific literature.

In principle, the furan-2,4-dione skeleton could be derived from chiral starting materials, or the existing racemic compound could be resolved to provide enantiopure forms. Such a chiral, non-racemic version could theoretically influence the stereochemical course of reactions at the carbonyl groups or at a substituent attached to the ring. However, there are no specific research findings to support its practical application as a chiral auxiliary or as a substrate for asymmetric induction in the available literature. Its development for such applications remains a theoretical possibility rather than an established strategy.

Precursors for Functional Polymeric Materials and Organic Semiconductors

Furan derivatives, broadly, are of significant interest as bio-based building blocks for functional polymers. researchgate.net The furan ring's specific chemical properties can be exploited to create materials with unique thermal or electronic characteristics.

Despite the general utility of furans in polymer science, there is a lack of specific, documented research demonstrating the use of this compound as a monomer or precursor for functional polymeric materials or organic semiconductors. The synthesis of polymers typically requires monomers with at least two reactive sites that can engage in polymerization reactions. While this compound possesses multiple functional groups, its suitability for controlled polymerization has not been reported. Its potential role in this field is therefore speculative and would require foundational research to establish viable polymerization pathways and to characterize the properties of any resulting materials.

Future Directions and Emerging Research Avenues for 3 Bromofuran 2,4 3h,5h Dione

Development of Innovative and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical production is a paramount goal in modern chemistry. Future research into 3-bromofuran-2,4(3H,5H)-dione will likely focus on developing eco-friendly synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources. ect-journal.kzdoaj.orgsemanticscholar.org

Key areas of investigation could include:

Photocatalysis: Visible-light-mediated photocatalysis offers a mild and efficient pathway for various organic transformations, including halogenation and the synthesis of furanone derivatives. rsc.orgacs.orgresearchgate.netnih.gov The use of photocatalysts could enable the synthesis of this compound under ambient conditions, potentially from bio-based precursors like furfural (B47365), thereby reducing reliance on harsh reagents and high temperatures. rsc.orgacs.orgresearchgate.net

Biocatalysis: Enzymes and whole-cell biocatalysts are increasingly used for their high selectivity and operation under environmentally benign conditions. numberanalytics.comresearchgate.nettandfonline.com Research could focus on identifying or engineering enzymes, such as laccases or peroxygenases, capable of catalyzing the specific bromination and oxidation steps required to form the target molecule from renewable feedstocks. mdpi.comnih.gov This approach aligns with the principles of green chemistry by utilizing nature's catalysts. ect-journal.kz

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound could lead to higher yields, improved purity, and a more efficient manufacturing process.

Renewable Feedstocks: A significant long-term goal is the synthesis of furanone derivatives from biomass. rsc.orgund.edu Research into converting biomass-derived platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) into the furan-2,4-dione core could establish a truly sustainable production pipeline. acs.org

| Synthetic Methodology | Potential Advantages | Relevant Research Context |

| Photocatalysis | Mild reaction conditions, use of visible light, high selectivity. | Synthesis of furanones from furfural; Green bromination techniques. ect-journal.kzrsc.orgnih.gov |

| Biocatalysis | High chemo-, regio-, and enantioselectivity; biodegradable catalysts; mild aqueous conditions. | Use of enzymes like laccases and peroxygenases for heterocycle synthesis. mdpi.comnih.gov |

| Flow Chemistry | Enhanced safety, precise control, improved scalability and yield. | Modernization of fine chemical manufacturing processes. |

| Renewable Feedstocks | Reduced carbon footprint, sustainability, utilization of biomass (e.g., furfural). | Conversion of biomass to value-added chemicals like furanones. rsc.orgund.edu |

Discovery of Unprecedented Reactivity and Catalytic Transformations

The unique arrangement of functional groups in this compound suggests it could be a versatile building block in organic synthesis. Future research will likely uncover novel reaction pathways and catalytic applications.

Potential areas for exploration include:

Cross-Coupling Reactions: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of diverse substituents at the 3-position, creating libraries of novel furanone derivatives with tunable properties.

C-H Activation: Modern synthetic methods increasingly utilize direct C-H functionalization to build molecular complexity efficiently. nih.govacs.org Research could explore the regioselective C-H activation of the furanone ring, catalyzed by transition metals like rhodium or palladium, to forge new carbon-carbon or carbon-heteroatom bonds. nih.gov

Cycloaddition Reactions: The dione (B5365651) functionality and the inherent reactivity of the furan (B31954) ring could be exploited in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions. nih.govnih.govmdpi.comresearchgate.net This could lead to the rapid construction of complex, fused heterocyclic systems that are otherwise difficult to access. Furan-2,3-diones, close relatives of the target compound, have already been shown to generate acylketenes that participate in cycloadditions. beilstein-journals.org

Ring Transformations: The strained and reactive nature of the furanone ring could be harnessed to effect ring-opening or ring-expansion reactions, providing access to different classes of heterocyclic or carbocyclic compounds. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

For this compound, AI and ML could be applied to:

Predict Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. nih.gov Such models could predict the regioselectivity of C-H functionalization or the success of a proposed cross-coupling reaction involving this compound. researchgate.netacs.org

Design Novel Synthetic Routes: Retrosynthesis algorithms, powered by AI, can propose novel and efficient synthetic pathways to the target molecule and its derivatives. chemistryviews.orgchemical.ai This can accelerate the discovery process by identifying non-intuitive routes that a human chemist might overlook.

Address Data Scarcity: A significant challenge in applying ML to chemistry is the availability of high-quality, standardized data. nih.govacs.org A focused effort to generate a comprehensive experimental dataset for the reactions of this compound and related heterocycles would be invaluable for training more accurate and reliable predictive models.

| AI/ML Application | Objective | Potential Impact |

| Reaction Outcome Prediction | Predict products, yields, and regioselectivity of new reactions. | Reduces trial-and-error experimentation; accelerates discovery of new reactivity. researchgate.net |

| Retrosynthetic Analysis | Propose efficient and novel multi-step synthesis plans. | Streamlines the synthesis of complex target molecules and derivatives. chemistryviews.orgchemical.ai |

| Dataset Development | Create a curated, high-quality database of furanone reactions. | Improves the accuracy and predictive power of ML models for this class of compounds. nih.gov |

Interdisciplinary Research with Computational and Materials Science for Advanced Applications

The integration of computational chemistry with materials science offers a powerful paradigm for designing novel materials with tailored properties. This compound could serve as a key building block for advanced functional materials.

Future interdisciplinary research could focus on:

Computational Property Prediction: Quantum mechanical methods like Density Functional Theory (DFT) can be used to predict the electronic, optical, and thermodynamic properties of this compound and polymers derived from it. ajchem-b.comajchem-b.comtandfonline.com This in-silico screening can guide experimental efforts by identifying promising candidates for specific applications before their synthesis.

Development of Bio-based Polymers: The furan ring is a well-established bio-based structural motif for creating sustainable polymers. acs.orgfurious-project.eumdpi.com The dione and bromo-functionalities of the target molecule offer unique handles for polymerization and post-polymerization modification, potentially leading to new polyesters, polyamides, or polyimides with enhanced thermal stability or specific functionalities. mdpi.comresearchgate.net

Organic Electronic Materials: Furan-containing polymers have shown promise in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). semanticscholar.orgresearchgate.net The specific electronic properties of the this compound unit could be leveraged to design new conjugated polymers with tailored band gaps and charge transport characteristics.

Smart and Self-Healing Materials: The furan moiety is known to participate in reversible Diels-Alder reactions, which can be used to create self-healing polymers. researchgate.net The reactivity of the this compound core could be exploited to develop cross-linked polymer networks capable of repairing damage upon thermal or light stimulation.

Q & A

Q. What are the established synthetic routes for 3-bromofuran-2,4(3H,5H)-dione, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis typically involves halogenation of furan-2,4(3H,5H)-dione precursors using brominating agents (e.g., N-bromosuccinimide or Br₂) under controlled conditions. Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while achieving yields >70% .

- Ultrasound irradiation : Enhances mixing and activation energy, improving regioselectivity in bromination .

- Catalytic systems : Organocatalysts like thiourea derivatives improve enantioselectivity in asymmetric syntheses, as seen in dihydrofuran analogs .

Example: Hu et al. synthesized antifungal derivatives via stepwise cyclization and bromination under solvent-free microwave conditions, achieving 72% yield .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

- Methodological Answer : Key characterization techniques include:

- ¹H NMR : Deshielded protons adjacent to bromine (δ 4.5–5.5 ppm) and absence of impurity peaks .

- ¹³C NMR : Peaks at ~170 ppm confirm carbonyl groups; bromine-induced splitting at C-3 (~90–100 ppm) .

- IR : Strong absorption bands at ~1750 cm⁻¹ (C=O) and 600–700 cm⁻¹ (C-Br) .

- X-ray crystallography : Provides definitive molecular geometry (R factor <0.05 in dihydrofuran analogs) .

Purity is assessed via HPLC (≥95% by area normalization) or elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. What functional group transformations are feasible at the 3-position of this compound?

- Methodological Answer : The bromine atom serves as a versatile leaving group for:

- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) .

- Nucleophilic substitutions : Reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

- Reductive dehalogenation : Zinc dust in acetic acid removes bromine, yielding unsubstituted dione derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the role of the bromine substituent in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Bromine's lower electronegativity and larger atomic radius facilitate oxidative addition with Pd(0), enabling efficient transmetallation. Kinetic studies (¹⁹F NMR) show electron-withdrawing groups at C-3 accelerate transmetallation rates by 2.3-fold . DFT models indicate bromine stabilizes transition states, reducing activation energy by ~15 kcal/mol compared to non-halogenated analogs .

Q. How do structural modifications at the 3-position influence antifungal activity, and what SAR trends are observed?

Q. How can contradictions in reactivity data under acidic vs. basic conditions be resolved experimentally?

- Methodological Answer : Contradictory stability reports require:

- Kinetic profiling : Monitor degradation via UV-Vis (λmax = 280 nm) under varying pH (1–14) .

- LC-MS identification : Detect decomposition products (e.g., succinic acid derivatives, m/z 118.1 in acidic conditions) .

- Controlled environments : Under N₂, the compound shows 80% stability at pH 5–8 for 24h vs. <50% in air .

Q. How does this compound compare to other halogenated diones in synthetic versatility and target engagement?

- Methodological Answer : Comparative analysis reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.